molecular formula C13H18O3 B14373798 2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane CAS No. 90448-60-5

2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane

Cat. No.: B14373798
CAS No.: 90448-60-5
M. Wt: 222.28 g/mol
InChI Key: NSPZHNQCMPSCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethyl and a methyl group at the 2 position, and a phenoxymethyl group at the 4 position. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of ethyl methyl ketone with phenoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

2-Ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis

Properties

CAS No.

90448-60-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-ethyl-2-methyl-4-(phenoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C13H18O3/c1-3-13(2)15-10-12(16-13)9-14-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3

InChI Key

NSPZHNQCMPSCEY-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)COC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.